molecular formula C21H16N2O5 B3572747 N-(2-methoxy-5-nitrophenyl)-9H-xanthene-9-carboxamide

N-(2-methoxy-5-nitrophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B3572747
M. Wt: 376.4 g/mol
InChI Key: JKRLBLUQSNBDMC-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-9H-xanthene-9-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a xanthene core and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted benzene ring, followed by the formation of the xanthene core through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of carboxylic acids or aldehydes .

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the xanthene core can interact with biological macromolecules through π-π stacking interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)pyridine-4-carboxamide
  • N-(2-methoxy-5-nitrophenyl)benzamide

Uniqueness

Compared to similar compounds, it offers a broader range of reactivity and versatility in synthetic applications .

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-27-19-11-10-13(23(25)26)12-16(19)22-21(24)20-14-6-2-4-8-17(14)28-18-9-5-3-7-15(18)20/h2-12,20H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRLBLUQSNBDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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